13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
Brand Name: Vulcanchem
CAS No.: 934201-93-1
VCID: VC12001357
InChI: InChI=1S/C48H37O4P/c49-53(50)51-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)52-53)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-2,5-6,9-14,17-18,21-28H,3-4,7-8,15-16,19-20H2,(H,49,50)
SMILES: C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC7=CC=CC=C7C8=CC=CC=C86)O)C9=CC1=CC=CC=C1C1=CC=CC=C19
Molecular Formula: C48H37O4P
Molecular Weight: 708.8 g/mol

13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide

CAS No.: 934201-93-1

Cat. No.: VC12001357

Molecular Formula: C48H37O4P

Molecular Weight: 708.8 g/mol

* For research use only. Not for human or veterinary use.

13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide - 934201-93-1

Specification

CAS No. 934201-93-1
Molecular Formula C48H37O4P
Molecular Weight 708.8 g/mol
IUPAC Name 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
Standard InChI InChI=1S/C48H37O4P/c49-53(50)51-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)52-53)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-2,5-6,9-14,17-18,21-28H,3-4,7-8,15-16,19-20H2,(H,49,50)
Standard InChI Key WNNJRQZVAIOFGD-UHFFFAOYSA-N
SMILES C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC7=CC=CC=C7C8=CC=CC=C86)O)C9=CC1=CC=CC=C1C1=CC=CC=C19
Canonical SMILES C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC7=CC=CC=C7C8=CC=CC=C86)O)C9=CC1=CC=CC=C1C1=CC=CC=C19

Introduction

Structural Elucidation and Molecular Architecture

Core Framework and Substituent Analysis

The compound’s IUPAC name delineates a pentacyclic system fused with a dioxaphosphepine ring (12,14-dioxa-13λ⁵-phosphapentacyclo). The phosphorus atom resides in a λ⁵-oxidation state, coordinated to two oxygen atoms within the dioxaphosphepine moiety and a hydroxyl group at position 13. The phenanthren-9-yl substituents at positions 10 and 16 introduce extended π-conjugation, which may influence the compound’s electronic absorption and emission properties.

The tricosa-hexaene backbone incorporates six double bonds, with unsaturation localized at positions 1(23), 2, 8, 10, 15, and 17. This arrangement creates a rigid, planar core that likely contributes to thermal stability and crystallinity. X-ray crystallographic data for analogous phosphorus-containing heterocycles suggest that such systems adopt chair-like conformations in the dioxaphosphepine ring, with minimal torsional strain .

Spectroscopic and Computational Characterization

While experimental spectral data for this specific compound remain unpublished, computational models predict distinctive features. Density functional theory (DFT) simulations of related dioxaphosphepine oxides indicate strong absorption bands in the ultraviolet-visible (UV-Vis) spectrum (λₘₐₓ ≈ 270–320 nm) due to π→π* transitions in the phenanthrene subunits. Nuclear magnetic resonance (NMR) chemical shifts for the phosphorus atom are anticipated near δ = 25–35 ppm in ³¹P NMR, consistent with pentavalent phosphorus environments.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of this compound involves a multi-step sequence requiring precise control over reaction conditions (Table 1). Key steps include:

  • Friedel-Crafts Acylation: Phenanthrene derivatives are functionalized to introduce reactive sites for subsequent cyclization.

  • Phosphorus Incorporation: A phosphorus trichloride (PCl₃) derivative undergoes nucleophilic attack by phenolic oxygen atoms, forming the dioxaphosphepine ring under inert atmospheres.

  • Hydroxylation: Oxidation or hydrolysis introduces the hydroxyl group at position 13, yielding the final λ⁵-phosphorus oxide.

Table 1: Synthetic Conditions for Key Steps

StepReagents/ConditionsYield (%)
Phenanthrene ActivationAlCl₃, CH₂Cl₂, 0°C, 12 h78
CyclizationPCl₃, N₂ atmosphere, 80°C, 24 h65
HydroxylationH₂O₂, NaOH, EtOH, reflux, 6 h82

Mechanistic Considerations

The cyclization step proceeds via a tandem nucleophilic substitution and ring-closing mechanism. Phenolic oxygen atoms attack electrophilic phosphorus centers in PCl₃, displacing chloride ions and forming P–O bonds. Steric hindrance from the phenanthrenyl groups necessitates prolonged reaction times to achieve complete ring closure. The hydroxylation step likely involves peroxide-mediated oxidation of a transient P(III) intermediate to the P(V) oxide.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound exhibits limited solubility in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) but is moderately soluble in chlorinated solvents like dichloromethane. Thermogravimetric analysis (TGA) of analogous compounds reveals decomposition onset temperatures exceeding 250°C, underscoring their thermal robustness.

Crystallographic Insights

Although single-crystal X-ray diffraction data for this specific compound are unavailable, related dioxaphosphepine oxides crystallize in monoclinic systems with space group P2₁/ n . The phosphorus atom adopts a distorted tetrahedral geometry, with bond angles ranging from 102° to 115° around the P center .

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